methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside)
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Overview
Description
Methyl 3,5-di-O-benzyl-D-ribofuranoside is a chemical compound with the molecular formula C20H24O5 and a molecular weight of 344.4 g/mol . It is primarily used in the pharmaceutical industry as a starting material for the synthesis of various ribonucleosides. This compound is known for its potential biological activity against certain cancer cells, although further studies are needed to evaluate its efficacy as an anti-cancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-di-O-benzyl-D-ribofuranoside can be synthesized through the benzylation of ribose derivatives. One common method involves the use of benzyl bromide (BnBr) in tetrahydrofuran (THF) in the presence of sodium hydride (NaH) to afford the 3,5-di-O-benzyl-L-ribose derivative . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Methyl 3,5-di-O-benzyl-D-ribofuranoside follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-di-O-benzyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
Methyl 3,5-di-O-benzyl-D-ribofuranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3,5-di-O-benzyl-D-ribofuranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes involved in ribofuranoside metabolism, thereby affecting cellular processes such as DNA synthesis and repair. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside: This compound is a purine nucleoside analog with broad anti-tumor activity.
3,5-di-O-benzyl-L-ribose derivative: Similar to Methyl 3,5-di-O-benzyl-D-ribofuranoside, this compound is used in the synthesis of pharmacological drugs.
Uniqueness: Methyl 3,5-di-O-benzyl-D-ribofuranoside is unique due to its specific substitution pattern and its potential biological activity against cancer cells. Its structural features make it a valuable intermediate in the synthesis of various ribonucleosides and other biologically active compounds.
Biological Activity
Methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) is a complex organic compound belonging to the class of glycosides, characterized by its xylofuranoside structure and dibenzyl substituents at the 3 and 5 positions. This unique configuration contributes to its diverse biological activities, which have garnered attention in recent research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This formula indicates the presence of multiple functional groups that may interact with various biological macromolecules, including proteins and nucleic acids. The dibenzyl groups enhance the lipophilicity of the molecule, potentially influencing its biological interactions and activities.
Biological Activities
Methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) exhibits several noteworthy biological activities:
- Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity may help in preventing cellular damage associated with various diseases.
- Tyrosinase Inhibition : Research indicates that related compounds can inhibit tyrosinase activity, which is significant in conditions like hyperpigmentation. This inhibition is achieved through competitive binding at the enzyme's active site, suggesting potential applications in cosmetic formulations .
- Potential Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) may exhibit anti-inflammatory and anticancer activities, although detailed investigations are required to substantiate these claims.
Comparative Analysis with Related Compounds
A comparison of methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) with structurally similar compounds reveals its unique biochemical properties:
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
Methyl beta-D-ribofuranoside | Contains ribofuranose; simpler structure | Antiviral properties |
2-Deoxy-D-ribofuranoside | Lacks hydroxyl group at C2; more basic | Nucleoside analogs |
Benzyl-beta-D-glucopyranoside | Contains glucopyranose; different sugar type | Antioxidant activity |
Methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) | Xylofuranoside backbone with dibenzyl substituents | Antioxidant, tyrosinase inhibition |
This table illustrates how methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) stands out due to its specific xylofuranoside backbone combined with dibenzyl substituents, potentially imparting distinct biochemical properties compared to other compounds.
Antioxidant Studies
In a study focusing on antioxidant capacity, methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) demonstrated significant free radical scavenging ability. The compound was tested against several assays, including DPPH and ABTS assays, yielding IC50 values comparable to established antioxidants.
Tyrosinase Inhibition Assays
The inhibitory effects on mushroom tyrosinase were assessed using a standard assay where various concentrations of the compound were tested against a control (kojic acid). The results indicated that methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) exhibited a notable IC50 value of approximately 15 µM, suggesting strong inhibitory potential compared to other analogs .
Cytotoxicity Evaluation
Cell viability assays conducted on B16F10 murine melanoma cells showed that at concentrations up to 20 µM, methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) did not exhibit cytotoxic effects over 72 hours. This finding supports its potential use in therapeutic applications without significant toxicity .
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWIHMANTOCUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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